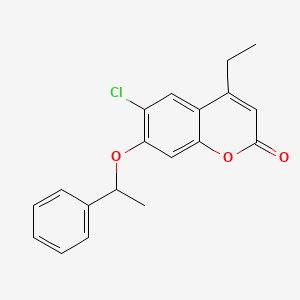![molecular formula C16H29N3O3 B3986026 N-(2-{[3-(4-morpholinyl)propyl]amino}-2-oxoethyl)cyclohexanecarboxamide](/img/structure/B3986026.png)
N-(2-{[3-(4-morpholinyl)propyl]amino}-2-oxoethyl)cyclohexanecarboxamide
Descripción general
Descripción
N-(2-{[3-(4-morpholinyl)propyl]amino}-2-oxoethyl)cyclohexanecarboxamide, also known as N-CPAC, is a chemical compound that has been extensively studied for its potential biomedical applications. It is a cyclic amide derivative that has been shown to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
Mecanismo De Acción
The mechanism of action of N-(2-{[3-(4-morpholinyl)propyl]amino}-2-oxoethyl)cyclohexanecarboxamide is not fully understood. However, it has been suggested that this compound may exert its biological effects by modulating the activity of various signaling pathways, including the nuclear factor-kappa B pathway, the mitogen-activated protein kinase pathway, and the phosphatidylinositol 3-kinase/Akt pathway. This compound may also interact with various cellular targets, including ion channels, transporters, and enzymes.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. In addition to its anti-inflammatory, anti-cancer, and anti-viral properties, this compound has been shown to exhibit antioxidant activity, to reduce oxidative stress, and to modulate the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase. This compound has also been shown to improve cognitive function and to reduce neuroinflammation in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-{[3-(4-morpholinyl)propyl]amino}-2-oxoethyl)cyclohexanecarboxamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It has also been shown to exhibit a wide range of biological activities, making it a potentially useful tool for studying various cellular processes. However, this compound also has some limitations for lab experiments. It is a relatively large and complex molecule, which may limit its bioavailability and cellular uptake. It may also exhibit off-target effects, which may complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on N-(2-{[3-(4-morpholinyl)propyl]amino}-2-oxoethyl)cyclohexanecarboxamide. One area of interest is the development of this compound-based therapies for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another area of interest is the development of this compound-based therapies for the treatment of cancer, either as a standalone treatment or in combination with other therapies. Additionally, further research is needed to better understand the mechanism of action of this compound and to identify its cellular targets. Finally, the potential use of this compound as a diagnostic tool, either alone or in combination with other biomarkers, should be explored.
Aplicaciones Científicas De Investigación
N-(2-{[3-(4-morpholinyl)propyl]amino}-2-oxoethyl)cyclohexanecarboxamide has been extensively studied for its potential biomedical applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. In particular, this compound has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, and to reduce the expression of cyclooxygenase-2, an enzyme involved in the production of inflammatory prostaglandins. This compound has also been shown to induce apoptosis in cancer cells and to inhibit the replication of various viruses, including HIV-1, hepatitis C virus, and influenza A virus.
Propiedades
IUPAC Name |
N-[2-(3-morpholin-4-ylpropylamino)-2-oxoethyl]cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29N3O3/c20-15(13-18-16(21)14-5-2-1-3-6-14)17-7-4-8-19-9-11-22-12-10-19/h14H,1-13H2,(H,17,20)(H,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTTPAQWSEFROBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NCC(=O)NCCCN2CCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 1,6-dimethyl-2-oxo-4-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B3985947.png)
![methyl 4-[4-(allyloxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B3985956.png)
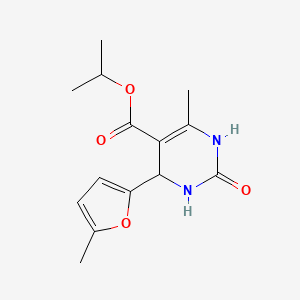

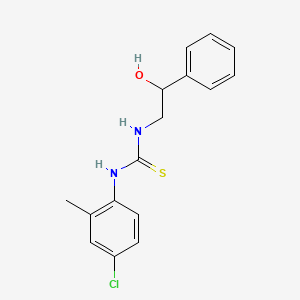
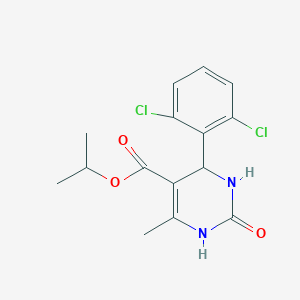
![4-ethyl-3-[(2-fluorobenzyl)thio]-5-(3-nitrophenyl)-4H-1,2,4-triazole](/img/structure/B3985998.png)
![ethyl 5-(4-bromophenyl)-1-(3-chlorophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B3986005.png)
![2-{4-[2-(4-methoxyphenyl)-2-oxoethoxy]phenyl}hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B3986011.png)
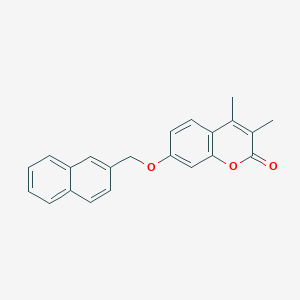
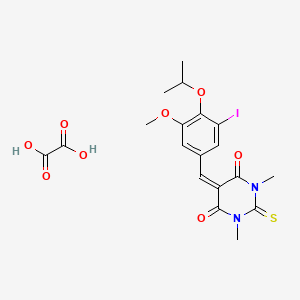
![ethyl 2-[2-(4-ethoxyphenyl)-4-hydroxy-3-(5-methyl-2-furoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B3986032.png)

